molecular formula C17H21NO2S3 B3016059 2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 2034236-14-9

2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B3016059
CAS No.: 2034236-14-9
M. Wt: 367.54
InChI Key: ZLWONZLMGPPXTH-UHFFFAOYSA-N
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Description

This compound features a unique acetamide backbone with dual thiophene substituents (2-yl and 3-yl positions) and a cyclopentylthio group. Its molecular formula is C₁₉H₂₂N₂O₂S₃ (inferred from –20), with a molecular weight of approximately 392.5 g/mol . However, detailed physicochemical data (e.g., melting point, solubility) remain unreported in the available literature.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S3/c19-16(11-23-14-4-1-2-5-14)18-12-17(20,13-7-9-21-10-13)15-6-3-8-22-15/h3,6-10,14,20H,1-2,4-5,11-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWONZLMGPPXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.

    Introduction of the thiophene rings: Thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the acetamide group: This can be done by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings and the hydroxy group.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Target Compound
  • Synthesis : Likely involves amide coupling between 2-(cyclopentylthio)acetyl chloride and a hydroxy-substituted ethylamine precursor with dual thiophene groups. Similar to methods in (acyl chloride activation) and (amide bond formation with heterocyclic amines) .
  • Key Groups : Cyclopentylthio (lipophilic), dual thiophenes (π-π interactions), and hydroxyl (hydrogen bonding).
Analog 1: N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide ()
  • Structure: Single thiophene and cyanothiophene substituents.
  • Synthesis: Two-step process: 2-(thiophen-2-yl)acetyl chloride + 2-aminothiophene-3-carbonitrile .
  • Key Differences: Lacks cyclopentylthio and dual thiophenes; includes cyano group for enhanced polarity.
Analog 2: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structure : Dichlorophenyl (electron-withdrawing) and thiazole (hydrogen-bond acceptor).
  • Synthesis: Coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole using carbodiimide .
  • Key Differences : Thiazole instead of thiophene; chlorine atoms increase electrophilicity.
Analog 3: Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate ()
  • Structure : Ethyl ester and conjugated thiophene-vinyl system.
  • Synthesis : Acyl azide decomposition followed by reaction with ethyl sodio-acetoacetate .
  • Key Differences : Ester group enhances solubility; conjugated system may improve UV activity.

Physicochemical and Structural Properties

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Molecular Weight ~392.5 g/mol 248.3 g/mol 303.2 g/mol 281.3 g/mol
Key Functional Groups Cyclopentylthio, dual thiophenes Cyanothiophene, thiophene Dichlorophenyl, thiazole Ester, hydroxy, thiophene
Hydrogen Bonding Hydroxyl donor/acceptor Cyano (acceptor) Thiazole N (acceptor) Hydroxyl donor, ester acceptor
Lipophilicity (Predicted) High (cyclopentylthio) Moderate (cyano) High (dichlorophenyl) Low (ester)
Melting Point Not reported Not reported 489–491 K 366–368 K

Challenges and Innovations

  • Stereochemical Purity : The target compound’s dual thiophene substituents may lead to regioisomeric impurities during synthesis, akin to the patent in addressing similar issues .
  • Crystallography : Analog 2’s crystal structure () reveals intermolecular N–H⋯N hydrogen bonds stabilizing a 1D chain , suggesting the target compound may exhibit similar packing behavior.

Biological Activity

2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The presence of thiophene rings and a cyclopentylthio group may contribute to its unique interactions with biological systems. This article explores the synthesis, biological activity, and potential applications of this compound based on available research.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopentylthio Group : This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.
  • Introduction of Thiophene Rings : Thiophene rings are introduced through cross-coupling reactions such as Suzuki or Stille coupling.
  • Formation of the Acetamide Group : This is accomplished by reacting an amine with acyl chloride or anhydride.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antitumor Activity

Recent studies have shown that compounds containing thiophene derivatives exhibit significant antitumor activity. For example, related compounds have demonstrated inhibitory effects on different cancer cell lines, suggesting that this compound may also possess similar properties .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The binding interactions can modulate the activity of these targets, influencing various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antimicrobial Properties : Research indicates that thiophene derivatives can possess antimicrobial properties, making them candidates for further investigation in drug development against resistant strains .
  • Inhibition Studies : In vitro studies have shown that certain thiophene-based compounds can inhibit key enzymes involved in cancer metabolism, suggesting a potential role in cancer therapy .
  • Toxicological Assessments : Safety profiles and toxicity assessments are crucial for evaluating the therapeutic potential of new compounds. Preliminary studies on similar structures indicate varying degrees of cytotoxicity depending on structural modifications .

Data Summary Table

Property Value
IUPAC Name2-cyclopentylsulfanyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylet hyl)acetamide
Molecular FormulaC17H21NO2S3
Molecular Weight377.55 g/mol
Antitumor ActivitySignificant inhibition in cell lines
Antimicrobial ActivityPotential against resistant strains
Mechanism of ActionEnzyme inhibition and receptor modulation

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